Provitamin A; beta-Carotene
Overview
Description
Provitamin A, specifically beta-carotene, is a naturally occurring pigment found in plants. It is a member of the carotenoid family, which includes over 600 compounds. Beta-carotene is responsible for the red, orange, and yellow colors in many fruits and vegetables. It is considered a provitamin A carotenoid because the human body can convert it into vitamin A (retinol), which is essential for vision, immune function, and skin health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-carotene can be synthesized through chemical processes. One common method involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde to form a double bond. This process is repeated to build the long chain of conjugated double bonds characteristic of beta-carotene. The reaction conditions typically require a solvent like dichloromethane and a base such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of beta-carotene has evolved from extraction from natural sources like carrots to chemical synthesis and biotechnological methods. Chemical synthesis remains a primary method due to its efficiency and cost-effectiveness. biotechnological methods, including the use of genetically modified microorganisms, are gaining popularity due to higher bioavailability and consumer preference for natural products .
Chemical Reactions Analysis
Types of Reactions
Beta-carotene undergoes several types of chemical reactions, including:
Reduction: Although less common, beta-carotene can be reduced under specific conditions.
Substitution: Beta-carotene can undergo substitution reactions, particularly at the double bonds, leading to the formation of different carotenoids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and enzymes like beta-carotene oxygenase.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired product, including halogens and acids.
Major Products Formed
Retinal: Formed through the oxidation of beta-carotene and subsequently converted to retinol.
Other Carotenoids: Depending on the reaction conditions, beta-carotene can be converted into other carotenoids like zeaxanthin and lutein.
Scientific Research Applications
Beta-carotene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying conjugated double bond systems and their reactivity.
Biology: Studied for its role in photosynthesis and as an antioxidant.
Medicine: Investigated for its potential in preventing chronic diseases, including cancer and cardiovascular diseases, due to its antioxidant properties
Industry: Used as a natural colorant in food and cosmetics, and as a dietary supplement to prevent vitamin A deficiency
Mechanism of Action
Beta-carotene exerts its effects primarily through its conversion to vitamin A in the body. This conversion occurs in the intestinal mucosa, where beta-carotene is cleaved by the enzyme beta-carotene dioxygenase to form retinal. Retinal is then reduced to retinol, which is essential for vision, immune function, and cellular growth . Additionally, beta-carotene acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells .
Comparison with Similar Compounds
Beta-carotene is one of several provitamin A carotenoids. Other similar compounds include:
Alpha-carotene: Another provitamin A carotenoid, but with lower vitamin A activity compared to beta-carotene.
Beta-cryptoxanthin: Also a provitamin A carotenoid, found in fruits like oranges and papayas.
Compared to these compounds, beta-carotene is unique due to its high vitamin A activity and widespread presence in various fruits and vegetables .
Biological Activity
Beta-carotene, a prominent member of the carotenoid family, serves as a vital provitamin A compound in human nutrition. Its biological activity is multifaceted, encompassing antioxidant properties, conversion to vitamin A, and various physiological roles. This article delves into the biological activity of beta-carotene, supported by empirical data, case studies, and research findings.
Chemical Structure and Conversion Mechanism
Beta-carotene is characterized by its unique -ionone structure, which allows it to be efficiently converted into vitamin A (retinol) in the human body. The conversion occurs primarily in the intestine through the action of the enzyme beta-carotene 15,15'-monooxygenase (BCMO1), which cleaves beta-carotene into two molecules of retinal. This process is crucial for maintaining adequate vitamin A levels necessary for vision, immune function, and cellular differentiation .
Antioxidant Properties
One of the most significant biological activities of beta-carotene is its role as an antioxidant. It scavenges reactive oxygen species (ROS) and quenches singlet molecular oxygen, thereby protecting cells from oxidative damage. This antioxidant activity is particularly important in preventing chronic diseases such as cardiovascular disease and cancer .
Table 1: Antioxidant Mechanisms of Beta-Carotene
Mechanism | Description |
---|---|
Singlet Oxygen Quenching | Reduces oxidative stress by neutralizing singlet oxygen. |
Radical Scavenging | Interacts with free radicals to prevent cellular damage. |
Lipid Radical Scavenging | Protects lipid membranes from oxidative degradation. |
Bioavailability and Conversion Efficiency
The bioavailability of beta-carotene is influenced by several factors including dietary fat content, food matrix, and preparation methods. Studies indicate that the conversion efficiency of dietary beta-carotene to retinol can vary significantly, with estimates ranging from 3.6:1 to 28:1 (weight basis) depending on individual metabolic factors and dietary context . Recent revisions by nutritional boards suggest an average conversion ratio of approximately 12:1 .
Case Study: Vitamin A Deficiency Reversal
A notable clinical study involved a cohort of vitamin A-deficient adults who were administered either beta-carotene or preformed vitamin A. Results demonstrated that daily supplementation with 1500 µg of beta-carotene effectively reversed deficiency symptoms within weeks, highlighting its efficacy as a dietary source of vitamin A .
Physiological Roles
Beyond its role as a provitamin A source, beta-carotene exhibits various physiological functions:
- Immune Function : Beta-carotene enhances immune response by promoting the proliferation and activity of immune cells .
- Vision : It plays a critical role in maintaining normal vision through its conversion to retinal, essential for phototransduction in the retina .
- Tissue Differentiation : As a precursor to retinoic acid, beta-carotene influences gene expression involved in cell differentiation and development .
Health Implications
Research has shown that higher serum levels of beta-carotene are associated with lower mortality rates from various causes, including cardiovascular diseases . However, excessive supplementation has been linked to adverse effects in certain populations, particularly smokers. Therefore, dietary intake through fruits and vegetables is recommended over high-dose supplements .
Table 2: Health Benefits Associated with Beta-Carotene
Health Benefit | Evidence Level |
---|---|
Reduced Cancer Risk | Moderate |
Lower Cardiovascular Risk | Strong |
Improved Immune Response | Strong |
Properties
IUPAC Name |
1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHQHLEOONYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860004 | |
Record name | beta,beta-Carotene, neo D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30430-49-0, 16910-92-2 | |
Record name | cis-β-Carotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30430-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta,beta-Carotene, neo D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.